Tumonoic acid D

Description

Molecular Formula and Systematic Nomenclature

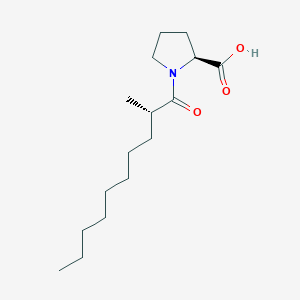

Tumonoic acid D possesses the molecular formula C₁₆H₂₉NO₃ with a molecular weight of 283.41 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-1-[(2S)-2-methyldecanoyl]pyrrolidine-2-carboxylic acid. The compound is classified as a proline derivative, featuring an N-acyl-amino acid structure that incorporates both fatty acid and amino acid moieties.

The chemical structure consists of a 2-methyldecanoyl group attached to the nitrogen atom of a pyrrolidine ring system, with a carboxylic acid functionality at the 2-position of the pyrrolidine ring. The Standard International Chemical Identifier for tumonoic acid D is InChI=1S/C16H29NO3/c1-3-4-5-6-7-8-10-13(2)15(18)17-12-9-11-14(17)16(19)20/h13-14H,3-12H2,1-2H3,(H,19,20)/t13-,14-/m0/s1. The compound's canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCC(C)C(=O)N1CCCC1C(=O)O, while the isomeric version is CCCCCCCCC@HC(=O)N1CCC[C@H]1C(=O)O.

The PubChem Compound Identifier for tumonoic acid D is 25111481, providing a standardized database reference for this natural product. The compound was first catalogued in chemical databases on January 12, 2009, with the most recent structural modifications recorded on May 24, 2025.

Stereochemical Configuration and Absolute Stereochemistry

Tumonoic acid D exhibits specific stereochemical characteristics that are crucial to its biological activity and chemical identity. The compound contains two chiral centers, both possessing S configurations. The first chiral center is located at the C-2 position of the proline residue, while the second is situated at the C-2 position of the methyldecanoyl chain.

The absolute configuration of the fatty acid moiety was definitively established through synthetic methodology. Racemic 2-methyldecanoic acid was derivatized with L-proline methyl ester, followed by basic hydrolysis to yield two epimeric acids. These epimers were subsequently separated using reversed-phase high-performance liquid chromatography and characterized using standard spectroscopic techniques. Co-injection experiments with natural tumonoic acid D and analysis by liquid chromatography-mass spectrometry conclusively demonstrated that the natural compound contained (2S)-2-methyldecanoic acid, while the unnatural epimer incorporated (2R)-2-methyldecanoic acid.

The stereochemical assignments were further validated through optical rotation measurements and comparison with literature values. Each synthetic tumonoic acid epimer was hydrolyzed under acidic conditions to generate free 2-methyldecanoic acid, which was purified by high-performance liquid chromatography and analyzed for optical rotation. This comprehensive synthetic and analytical approach provided unambiguous confirmation of the absolute stereochemistry.

Comparative Structural Analysis with Related Tumonoic Acids (A, B, C, E-I)

The tumonoic acid family encompasses a diverse group of structurally related compounds, each exhibiting distinct molecular architectures and functional group arrangements. Tumonoic acid D serves as a representative member of the simpler structural variants within this family, characterized by its relatively straightforward acylproline framework.

Table 1: Comparative Molecular Properties of Tumonoic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Tumonoic acid A | C₁₉H₃₃NO₄ | 339.5 | Hydroxy, dimethyl, double bond |

| Tumonoic acid B | C₂₈H₄₇NO₈ | 525.7 | Depsipeptide structure |

| Tumonoic acid C | C₂₇H₄₅NO₈ | 511.7 | Complex fatty acid chain |

| Tumonoic acid D | C₁₆H₂₉NO₃ | 283.4 | Simple methyldecanoyl |

| Tumonoic acid E | C₁₈H₃₁NO₄ | 325.4 | Hydroxy, trimethyl groups |

| Tumonoic acid F | C₂₁H₃₇NO₅ | 383.5 | Acetyloxy functionality |

| Tumonoic acid G | C₂₅H₄₃NO₇ | 469.6 | Multiple amino acid residues |

| Tumonoic acid H | C₂₆H₄₅NO₇ | 483.6 | Depsipeptide with methylbutanoyl |

| Tumonoic acid I | C₂₇H₄₇NO₇ | 497.7 | Extended depsipeptide chain |

Tumonoic acid A differs significantly from tumonoic acid D through the presence of a more complex fatty acid moiety containing a hydroxy group, two methyl substituents, and a double bond with E-geometry. The systematic name for tumonoic acid A is (2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylic acid. Notably, tumonoic acid A possesses a 2R configuration at the fatty acid moiety, which is opposite to the 2S configuration found in tumonoic acid D.

Tumonoic acid E exhibits structural complexity intermediate between tumonoic acids D and A, featuring the molecular formula C₁₈H₃₁NO₄. The nuclear magnetic resonance spectral data for tumonoic acid E reveals more complex patterns than those observed for tumonoic acid D, with distinctive resonances corresponding to additional structural elements including an oxygenated methine and multiple methyl groups.

Table 2: Nuclear Magnetic Resonance Data Comparison for Selected Tumonoic Acids

| Position | Tumonoic acid D | Tumonoic acid E | ||

|---|---|---|---|---|

| δC (ppm) | δH (ppm) | δC (ppm) | δH (ppm) | |

| Fatty acid 1 | 179.9 | - | 178.2 | - |

| Fatty acid 2 | 38.1 | 2.59 dq | 41.3 | 2.82 dq |

| Fatty acid 3 | 34.1 | 1.69 m, 1.43 m | 80.6 | 4.15 d |

| Proline 2' | 60.5 | 4.64 d | 60.2 | 4.62 d |

| Proline 5' | 48.0 | 3.62 ddd, 3.51 ddd | 48.0 | 3.71 ddd, 3.60 ddd |

The depsipeptide members of the tumonoic acid family, including tumonoic acids B, G, H, and I, represent structurally more elaborate compounds incorporating additional amino acid or hydroxy acid residues. These compounds demonstrate the biosynthetic versatility of the producing organisms and highlight the structural diversity achievable within this natural product family.

Tumonoic acid F introduces an acetyloxy functional group, distinguishing it from the simpler hydroxy-containing analogs. The presence of this ester functionality suggests additional enzymatic processing during biosynthesis and provides insights into the metabolic capabilities of the producing cyanobacterial strains.

X-ray Crystallography and Computational Modeling Insights

While direct X-ray crystallographic data for tumonoic acid D itself is not extensively documented in the available literature, computational modeling approaches have provided valuable insights into the three-dimensional structure and conformational properties of this compound. The PubChem database indicates that three-dimensional conformer models have been generated for tumonoic acid D, providing theoretical structural information.

The molecular modeling studies reveal that tumonoic acid D adopts a relatively extended conformation in solution, with the methyldecanoyl chain projecting away from the pyrrolidine ring system. This structural arrangement is consistent with the compound's amphiphilic nature, possessing both hydrophobic fatty acid and hydrophilic amino acid components.

Computational analysis of the conformational flexibility demonstrates that the pyrrolidine ring system maintains a relatively rigid five-membered ring structure, while the decyl chain exhibits significant rotational freedom around the carbon-carbon bonds. The carboxylic acid functionality at the 2-position of the proline residue is positioned to participate in hydrogen bonding interactions, which may be relevant to the compound's biological activity and intermolecular associations.

Theoretical calculations of molecular properties indicate that tumonoic acid D possesses intermediate polarity characteristics, with the polar carboxylic acid and amide functionalities balanced by the nonpolar aliphatic chain. This balanced amphiphilic character is typical of many bioactive natural products and may contribute to the compound's ability to interact with biological membranes and protein targets.

The computational models also provide insights into potential binding conformations and molecular recognition patterns. The proline residue, with its constrained ring structure, likely serves as a conformational anchor, while the fatty acid chain may participate in hydrophobic interactions with target molecules. These structural features are consistent with the compound's classification as a bioactive natural product with potential pharmaceutical applications.

Comparative molecular modeling studies with other tumonoic acid family members reveal distinct conformational preferences that correlate with their structural differences. The presence of additional functional groups, double bonds, or extended peptide chains in related compounds significantly influences their three-dimensional structures and potential biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C16H29NO3 |

|---|---|

Molecular Weight |

283.41 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-methyldecanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H29NO3/c1-3-4-5-6-7-8-10-13(2)15(18)17-12-9-11-14(17)16(19)20/h13-14H,3-12H2,1-2H3,(H,19,20)/t13-,14-/m0/s1 |

InChI Key |

HSLFSTFEVGMTFF-KBPBESRZSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)C(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCCCCCCC(C)C(=O)N1CCCC1C(=O)O |

Synonyms |

tumonoic acid D |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that Tumonoic acid D exhibits significant antimicrobial activity. A study reviewed the effects of various cyanobacterial metabolites against pathogenic microorganisms, noting that Tumonoic acid D showed promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Tumonoic Acid D

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio harveyi | 50 μg/mL | |

| Escherichia coli | 25 μg/mL | |

| Staphylococcus aureus | 30 μg/mL |

The compound's ability to inhibit quorum sensing in Vibrio harveyi suggests its potential as an anti-infective agent, targeting bacterial communication systems to prevent biofilm formation and virulence.

Anticancer Activity

Tumonoic acid D has also been investigated for its anticancer properties. Studies have shown that various cyanobacterial metabolites possess cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

Table 2: Cytotoxic Effects of Tumonoic Acid D on Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MOLT-4 (leukemia) | 15 μM | |

| U2OS (osteosarcoma) | 20 μM | |

| A549 (lung carcinoma) | 30 μM |

The cytotoxicity observed in these studies highlights Tumonoic acid D's potential as a lead compound in the development of new anticancer therapies, especially in light of increasing resistance to conventional treatments.

Anti-inflammatory Applications

In addition to its antimicrobial and anticancer properties, Tumonoic acid D has been noted for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a murine model, Tumonoic acid D was shown to reduce nitric oxide production in macrophages, suggesting its role in mitigating inflammation. The study reported an IC50 value of 9.8 μM for nitric oxide inhibition, demonstrating significant anti-inflammatory potential .

Preparation Methods

Natural Product Isolation from Cyanobacterial Sources

Collection and Extraction

Tumonoic acid D is typically isolated from marine cyanobacterial assemblages. Field collections, such as those from Papua New Guinea’s Duke of York Island or Guam’s Tumon Bay, involve freeze-drying biomass to preserve metabolite integrity. The extraction protocol follows:

- Solvent system : Dichloromethane-methanol (CH$$2$$Cl$$2$$-MeOH, 1:1 v/v) for 24–48 hours.

- Fractionation : Crude extract is subjected to silica gel vacuum liquid chromatography (VLC) with stepwise elution (hexane → EtOAc → MeOH). Bioassay-guided fractionation (e.g., cytotoxicity against H-460 cells) isolates active fractions.

Stereochemical Determination via Synthesis

The C-2 configuration of tumonoic acid D’s 2-methyldecanoic acid moiety was resolved through synthetic epimer preparation:

Synthesis of Epimers

- Racemic acid preparation : 2-Methyldecanoic acid synthesized via Evans’ MgCl$$_2$$-catalyzed aldol reaction (Scheme 1).

- Derivatization : Racemic acid coupled to L-proline methyl ester using EDC·HCl/HOBt, followed by hydrolysis to yield epimers 1 (natural) and 8 (unnatural).

Scheme 1: Key Synthetic Steps

Challenges in Structural Elucidation

NMR and MS Analysis

Comparative Analysis of Preparation Methods

Recent Advances in Biosynthetic Studies

Genomic analysis of Blennothrix cantharidosmum revealed a modular nonribosomal peptide synthetase (NRPS) pathway responsible for tumonoic acid biosynthesis. Key findings:

Q & A

Q. What methodologies are commonly used to isolate Tumonoic acid D from marine cyanobacteria?

Tumonoic acid D is typically isolated using a combination of liquid chromatography (LC) and mass spectrometry (MS)-guided fractionation. Researchers employ LC-ESI-MS to detect molecular ions (e.g., m/z 284.2211 [M+H]⁺ for Tumonoic acid D) and HR-ESI-MS to confirm molecular formulas (e.g., C₁₆H₂₉NO₃). Fractionation via vacuum liquid chromatography (VLC) and reversed-phase (RP) HPLC further purifies the compound. The sensitivity of MS allows detection of low-abundance analogs, even when UV signals are absent in chromatograms .

Q. How is the planar structure of Tumonoic acid D elucidated using spectroscopic techniques?

The planar structure is determined through a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRESIMS). Key steps include:

- Identifying proline residues via downfield ¹H NMR signals (δH 4.64, d) and HMBC correlations.

- Mapping fatty acid chains using methylene (δH 1.24–1.28) and methyl signals (δH 0.88, t).

- Linking moieties via HMBC correlations (e.g., from H3-13 to C-1 of the amide bond). Challenges arise when HMBC correlations between proline and fatty acid regions are absent, requiring inference from chemical shifts and biosynthetic logic .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by proline isomerization during Tumonoic acid D characterization?

Minor NMR signals (<10% intensity) often arise from cis-trans isomerization of proline residues. To address this:

Q. What strategies determine the absolute configuration of proline residues in Tumonoic acid D and its analogs?

Absolute configuration is established using:

- Synthesis : Compare optical rotations of natural isolates with enantiomerically pure synthetic derivatives (e.g., Evans aldol protocol for Tumonoic acid A derivatives) .

- Chiral auxiliaries : Incorporate L-proline esters during coupling reactions and verify stereochemistry via NOESY or X-ray crystallography .

- Biosynthetic logic : Leverage phylogenetic consistency in cyanobacterial secondary metabolites (e.g., proline stereochemistry conserved across Oscillatoria spp.) .

Q. How can ambiguities in linking proline and fatty acid moieties during structure elucidation be resolved?

When HMBC correlations are missing:

- Analyze downfield shifts of α-protons (δH 4.39, dd) and amide carbonyls (δC ~170 ppm) to infer connectivity.

- Use tandem MS to fragment the molecule and identify cleavage patterns (e.g., neutral loss of proline).

- Cross-validate with synthetic analogs, such as ethyl Tumonoate A, where ester/amide linkages are explicitly confirmed via HMBC .

Q. What experimental designs optimize the synthesis of Tumonoic acid derivatives for functional studies?

Key steps include:

- Aldol reactions : Use magnesium chloride-catalyzed trans-aldol reactions to establish stereochemistry (Evans protocol).

- Reductive amination : Convert intermediates to branched fatty acids.

- Protecting groups : Employ benzyl or acetyl groups for hydroxyl protection, followed by deprotection under mild conditions.

- Coupling reactions : Form amide bonds using EDC·HCl and HOBt for high yields. Validate products via ¹H/¹³C NMR and IR (e.g., ester C=O at 1733 cm⁻¹) .

Methodological Considerations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.